molecular formula C14H21BrN2O3S3 B2969627 5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide CAS No. 2380176-04-3

5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2969627
CAS No.: 2380176-04-3
M. Wt: 441.42
InChI Key: SJSZOBNOFQPBEM-UHFFFAOYSA-N
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Description

5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a morpholine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide is unique due to its combination of a thiophene ring with a morpholine and thian-4-yl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

5-bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3S3/c15-12-1-2-13(22-12)23(18,19)16-11-14(3-9-21-10-4-14)17-5-7-20-8-6-17/h1-2,16H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZOBNOFQPBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC=C(S2)Br)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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